2,4,8-Trimethylnon-7-en-3-ol
Description
Structure
3D Structure
Properties
CAS No. |
27243-08-9 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2,4,8-trimethylnon-7-en-3-ol |
InChI |
InChI=1S/C12H24O/c1-9(2)7-6-8-11(5)12(13)10(3)4/h7,10-13H,6,8H2,1-5H3 |
InChI Key |
QVHCKTZIQCDTFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)CCC=C(C)C)O |
Origin of Product |
United States |
Natural Occurrence and Putative Biosynthetic Pathways of 2,4,8 Trimethylnon 7 En 3 Ol
Investigation of Biological Sources and Isolation Methodologies
The identification and isolation of 2,4,8-trimethylnon-7-en-3-ol from natural sources are critical for understanding its ecological role and potential applications. While direct evidence remains limited, related compounds offer insights into its likely origins and the techniques that could be employed for its extraction.
While some commercial suppliers suggest that this compound is derived from the essential oils of certain plants, specific scientific literature to corroborate this claim for this exact compound is scarce. mdpi.com However, a structurally related isomer, (+/-)-2,4,8-trimethyl-7-nonen-2-ol, has been noted for its grapefruit-like odor, hinting at a potential natural occurrence in citrus or other aromatic plants. iseoils.com The identification of such irregular C12 terpenoids in plant volatile organic compounds (VOCs) is an ongoing area of research.
The analysis of essential oils from various plants, such as those from the Annonaceae family, often reveals a complex mixture of terpenoids and other volatile compounds. interesjournals.org Techniques like gas chromatography-mass spectrometry (GC-MS) are instrumental in identifying individual components within these complex mixtures. interesjournals.orgnih.gov It is plausible that this compound may exist as a minor component in some plant essential oils and has yet to be definitively identified.
A related compound, 2,2,8-trimethyl-7-nonen-3-ol, has been listed as an alcohol that can be used in odorant compositions alongside various natural essential oils like basil, bergamot, and lavender oil. google.com This association with other natural fragrances further suggests that compounds of this structural class may have natural origins.
The extraction of terpenoid alcohols from plant materials typically involves methods such as steam distillation, solvent extraction, or more advanced techniques like supercritical fluid extraction (SFE). chromatographyonline.com Steam distillation is a widely used method for obtaining essential oils, where volatile compounds are co-distilled with steam and then separated from the aqueous phase. nowgonggirlscollege.co.inarsdcollege.ac.in For compounds that may be sensitive to heat, extraction with volatile solvents at moderate temperatures is a viable alternative. nowgonggirlscollege.co.in
Once the essential oil or a crude extract is obtained, the isolation of a specific compound like this compound requires chromatographic techniques. gcm.edu.pkresearchgate.net Fractional distillation can be used for an initial separation based on boiling points, often separating monoterpenoids from sesquiterpenoids. arsdcollege.ac.in For more precise purification, column chromatography, preparative high-performance liquid chromatography (HPLC), and gas chromatography (GC) are employed to isolate individual compounds from the complex mixture of the essential oil. gcm.edu.pkresearchgate.net
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄O | nih.gov |
| Molecular Weight | 184.32 g/mol | nih.gov |
| CAS Number | 27243-08-9 | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Computed XLogP3-AA | 4.1 | nih.gov |
Elucidation of Proposed Biosynthetic Routes
The biosynthesis of this compound is not explicitly detailed in scientific literature. However, based on its structure as an irregular terpenoid, a putative pathway can be proposed by drawing parallels with the known biosynthesis of other non-canonical terpenoids and related metabolic pathways.
Terpenoids are fundamentally derived from the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com These precursors are synthesized through either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.com The formation of a C12 compound like this compound suggests an irregular terpenoid biosynthesis, as it does not follow the typical head-to-tail condensation of C5 units that would result in C10 (monoterpenoids) or C15 (sesquiterpenoids) skeletons.
The biosynthesis of such "non-canonical" terpenoids, including those with C11, C12, and C16 skeletons, is known to occur in microorganisms and involves the action of specific methyltransferases. beilstein-journals.orgnih.gov These enzymes can add methyl groups to the standard isoprenoid precursors. For instance, a C12 skeleton could potentially arise from the methylation of a C10 precursor like geranyl diphosphate (GPP) or through the condensation of modified C5 and C7 units. beilstein-journals.org
Following the formation of the C12 carbon skeleton, subsequent enzymatic modifications, such as hydroxylation, would be necessary to produce this compound. This step is often catalyzed by cytochrome P450 monooxygenases (CYP450s), a large family of enzymes responsible for a wide range of oxidative reactions in terpenoid biosynthesis. mdpi.comnih.gov These enzymes are known to introduce hydroxyl groups at specific positions on the terpene backbone, contributing to the vast diversity of terpenoid structures. nih.govresearchgate.net
The biosynthesis of terpenoids and fatty acids are distinct pathways, but they share a common precursor in acetyl-CoA, particularly in the MVA pathway for terpenoid synthesis. tandfonline.comnrel.gov This shared origin can lead to metabolic crosstalk and competition for this central metabolite. tandfonline.com Studies in some microorganisms have shown that manipulating fatty acid metabolism can influence terpenoid production. nih.govnrel.gov For example, increasing the flux through the fatty acid β-oxidation pathway can enhance the pool of acetyl-CoA available for terpenoid synthesis. tandfonline.com
Furthermore, the biosynthesis of some irregular terpenoids shows parallels with fatty acid metabolism in terms of the types of enzymatic reactions involved, such as reductions and modifications of a carbon chain. While speculative for this compound, it is conceivable that its biosynthesis could involve enzymes with functionalities similar to those found in fatty acid synthesis. A related compound, (+/-)-2,4,8-trimethyl-7-nonen-2-ol, is classified as a lipid-like molecule and is associated with fatty acid metabolism in the FooDB database, further suggesting a potential link. foodb.ca
The formation of irregular terpenoids can also result from the degradation of larger terpenoid precursors. For example, C12 tri-nor-sesquiterpenes are formed by the oxidative cleavage of a C3 unit from a C15 sesquiterpene framework. mdpi.com This process highlights that not all terpenoids are built up from C5 units in a linear fashion.
Synthetic Strategies and Chemical Transformations of 2,4,8 Trimethylnon 7 En 3 Ol
Modern Total Synthesis Approaches
The construction of 2,4,8-trimethylnon-7-en-3-ol, a chiral alcohol with multiple stereocenters, requires careful planning and execution. Modern organic synthesis provides a powerful toolkit to achieve this, emphasizing efficiency and stereocontrol.
Retrosynthetic Disconnections and Strategic Planning
Retrosynthetic analysis is a cornerstone of synthetic planning, allowing chemists to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, a logical retrosynthetic disconnection would be at the C3-C4 bond, breaking the molecule into two key fragments. This approach simplifies the complex structure into more manageable synthons. One fragment would be a four-carbon aldehyde, and the other would be a Grignard reagent derived from a substituted nonene. The strategic choice of these disconnections is often guided by the desire to use reliable and high-yielding reactions for the subsequent bond formations.
Key Carbon-Carbon Bond Forming Reactions
The formation of the carbon skeleton of this compound relies on robust and well-established carbon-carbon bond-forming reactions.
Grignard Reactions: A primary strategy for assembling the backbone of this compound involves the use of a Grignard reaction. This powerful method for creating carbon-carbon bonds is ideal for connecting the key fragments identified during retrosynthetic analysis. Specifically, the synthesis can be achieved by reacting an appropriate Grignard reagent, such as one derived from a halogenated trimethylnonene, with an aldehyde. This reaction directly forms the secondary alcohol moiety present in the target molecule.
Aldol (B89426) Condensation: While not explicitly detailed in the synthesis of this compound itself, the aldol condensation is a fundamental reaction in the synthesis of related polyketide structures. It allows for the formation of β-hydroxy carbonyl compounds, which can be further elaborated to create the desired carbon skeleton and stereochemistry. The principles of aldol chemistry are often applied in the synthesis of the building blocks required for the final assembly.
Stereocontrolled Methodologies in Synthesis
Controlling the three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in the synthesis of molecules with multiple chiral centers like this compound. The use of chiral catalysts or auxiliaries can guide the reaction to favor the formation of one specific stereoisomer. For instance, in the synthesis of a related compound, (3RS,4S)-3,4,8-trimethylnon-1-en-3-ol, a degree of stereocontrol was achieved, resulting in an enantiomeric excess (ee) of approximately 50%. researchgate.net This highlights the ongoing efforts and challenges in achieving high stereoselectivity in the synthesis of such complex molecules.
Derivatization and Synthesis of Structurally Related Analogs
The chemical modification of this compound and the synthesis of its analogs are important for exploring structure-activity relationships and discovering new applications, particularly in the field of fragrances and flavors. researchgate.netiseoils.com
Preparation of Functionalized Adducts and Conjugates
The hydroxyl group of this compound serves as a convenient handle for further chemical modifications. Esterification or etherification of this alcohol can lead to a wide range of functionalized adducts with potentially altered physical and sensory properties. These derivatives can be conjugated to other molecules to create more complex structures with tailored characteristics.
Synthesis of Isomeric Forms and Chain Elongated Analogs
The synthesis of isomers and analogs of this compound allows for a systematic investigation of how structural changes impact its properties. Researchers have successfully synthesized several related compounds. orcid.org
2,4,8-trimethylnon-7-en-2-ol: This isomer, where the hydroxyl group is shifted to the 2-position, has been synthesized and is noted as being useful in fragrances and food flavorings. orcid.org It is considered a homolog of the parent compound. researchgate.netiseoils.com
(3E)-2,4,8-trimethylnona-3,7-dien-2-ol: This analog introduces an additional double bond, creating a dienol system. The synthesis of such unsaturated analogs can significantly alter the molecule's shape and electronic properties, potentially leading to new and interesting sensory profiles.
3,4,8-trimethylnon-1-en-3-ol: The synthesis of this isomer has been reported, including a stereochemically controlled version, (3RS,4S)-3,4,8-trimethylnon-1-en-3-ol, which was used as a short-chain analog in the synthesis of a naphthotocopherol analog. researchgate.net
The exploration of these synthetic routes and the creation of new analogs underscore the versatility of organic chemistry in generating molecular diversity from a single parent compound.
Exploitation in the Synthesis of Complex Natural Products (e.g., Lactones, Tocopherol Side Chains)
The specific stereochemistry and functional groups present in this compound make it a valuable building block, or synthon, for the total synthesis of various natural products. Its structural features are particularly amenable to the formation of complex acyclic and cyclic structures.
One area where this compound and its derivatives have proven useful is in the synthesis of lactones , which are cyclic esters. For instance, derivatives of this compound have been utilized in the synthesis of 11-membered lactone rings through ring-closing metathesis (RCM) reactions. rsc.org The synthesis of 3-hydroxy-2,4,8-trimethyldec-8-enolides, for example, demonstrates the application of related structures in constructing these challenging medium-sized rings. rsc.org The stereochemical configuration of the substituents can significantly influence the efficiency and stereochemical outcome of the RCM reaction. rsc.org
Furthermore, the side chain of tocopherols (a class of compounds with vitamin E activity) represents another synthetic target where building blocks related to this compound are relevant. chemicalbook.comaocs.org The synthesis of the side chain of (R,R,R)-α-tocopherol, which contains two chiral centers, is a critical part of its total synthesis. google.com While direct use of this compound is not explicitly detailed, the synthesis of optically active C10 synthons, which form the basis of the tocopherol side chain, often involves transformations of structurally similar chiral alcohols and olefins. google.com For example, the synthesis of (3RS,4S)-3,4,8-trimethylnon-1-en-3-ol has been documented in the context of synthesizing naphthotocopherol analogs. researchgate.net
Table 1: Application in Natural Product Synthesis
| Natural Product Class | Synthetic Strategy | Key Intermediate Type | Reference |
|---|---|---|---|
| Lactones (11-membered) | Ring-Closing Metathesis (RCM) | Derivatives of this compound | rsc.org |
| Tocopherol Side Chains | Assembly of chiral synthons | Optically active C10 alcohols and olefins | google.comresearchgate.net |
Reaction Mechanisms and Reactivity Profiles
The chemical reactivity of this compound is dictated by its two primary functional groups: the carbon-carbon double bond (olefin) and the hydroxyl group (alcohol). The interplay between these two groups, as well as the steric environment created by the methyl substituents, governs its reaction pathways.
Olefinic Transformations and Alkene Reactivity
The trisubstituted double bond in the 7-position of this compound is a site of rich chemical reactivity. It can undergo a variety of electrophilic addition reactions, though the specific conditions and outcomes are influenced by the steric hindrance around the double bond.
Common transformations involving the alkene functionality include:
Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, yielding the corresponding saturated alcohol, 2,4,8-trimethylnonan-3-ol.
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in a dihaloalkane.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed according to Markovnikov's rule, with the hydrogen atom adding to the less substituted carbon of the double bond.
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond, yielding smaller carbonyl-containing fragments. For instance, ozonolysis of a related compound, (4R)-2,4,8-trimethyl-non-2-ene, followed by reduction with sodium borohydride (B1222165) (NaBH₄), has been used to produce (R)-2,6-dimethyl-heptanol. google.com
Alcohol Functional Group Chemistry
The hydroxyl group at the 3-position classifies this compound as a secondary alcohol. libretexts.org This functional group is polar and can participate in hydrogen bonding. wikipedia.org The carbon atom to which the hydroxyl group is attached is a stereocenter, meaning the alcohol can exist as different stereoisomers.
Key reactions involving the alcohol group include:
Oxidation: Secondary alcohols can be oxidized to ketones. Depending on the oxidizing agent used (e.g., chromic acid, PCC), this compound can be converted to 2,4,8-trimethylnon-7-en-3-one.
Esterification: Reaction with carboxylic acids or their derivatives (like acid chlorides or anhydrides) in the presence of an acid catalyst leads to the formation of esters.
Etherification: Deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis), would produce an ether.
Dehydration: Acid-catalyzed dehydration can lead to the elimination of water and the formation of an additional double bond, potentially yielding a diene. The regioselectivity of this elimination would be governed by Zaitsev's rule, favoring the formation of the more substituted alkene.
Isomerization and Rearrangement Pathways
Under certain conditions, particularly in the presence of acid or metal catalysts, this compound and related structures can undergo isomerization or rearrangement reactions.
Allylic Rearrangement: The presence of a double bond in proximity to the alcohol functional group allows for the possibility of allylic rearrangements. For example, propargylic alcohols are known to isomerize to enones in what is known as the Meyer-Schuster rearrangement, often catalyzed by gold complexes. ucl.ac.uk While this is a 1,3-hydroxyl shift in a different system, analogous rearrangements in allylic alcohols can occur.
Double Bond Migration: Acidic conditions can catalyze the migration of the double bond along the carbon chain to form a more stable, conjugated system if possible, or a different regioisomer.
Carbocation Rearrangements: In reactions that proceed through a carbocation intermediate, such as acid-catalyzed dehydration or certain electrophilic additions, rearrangements of the carbon skeleton (e.g., hydride or alkyl shifts) can occur to form a more stable carbocation before the final product is formed.
Table 2: Summary of Reactivity
| Functional Group | Reaction Type | Potential Product(s) | General Reagents |
|---|---|---|---|
| Olefin (C=C) | Hydrogenation | Saturated alcohol | H₂, Pd/C |
| Electrophilic Addition | Dihaloalkane, Haloalkane | Br₂, HBr | |
| Oxidative Cleavage | Ketones, Aldehydes | O₃; then Zn/H₂O or NaBH₄ | |
| Epoxidation | Epoxide | m-CPBA | |
| Alcohol (-OH) | Oxidation | Ketone | PCC, CrO₃ |
| Esterification | Ester | Carboxylic acid, H⁺ | |
| Dehydration | Alkadiene | H₂SO₄, heat |
Advanced Analytical Methodologies for Research on 2,4,8 Trimethylnon 7 En 3 Ol
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a volatile compound like 2,4,8-trimethylnon-7-en-3-ol, gas and liquid chromatography are the primary techniques utilized.
Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds such as this compound. researchgate.net The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Optimization of GC parameters is critical for achieving efficient separation and accurate quantification. Key parameters that are typically optimized for the analysis of volatile terpenoids include:
Injector Temperature and Mode: A split/splitless injector is commonly used, with temperatures typically set between 250°C to 300°C to ensure rapid volatilization of the sample without thermal degradation. researchgate.net
Oven Temperature Program: A temperature gradient is employed to separate compounds with a range of boiling points. A typical program for terpenoid analysis might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 300°C) at a controlled rate (e.g., 8°C/min). copernicus.org
Carrier Gas and Flow Rate: Helium is a common carrier gas, with flow rates optimized for the specific column dimensions to achieve the best separation efficiency.
Column Selection: Fused silica (B1680970) capillary columns with a non-polar or medium-polarity stationary phase are generally preferred for separating terpenoids.
The following table outlines a hypothetical optimized GC method for the analysis of this compound based on typical conditions for similar analytes.
| Parameter | Condition | Purpose |
| Injector | Splitless, 250°C | Ensures complete volatilization and transfer of the analyte to the column. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides high-resolution separation of volatile compounds. |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert mobile phase for carrying analytes through the column. |
| Oven Program | 60°C (hold 2 min), then 8°C/min to 280°C (hold 5 min) | Separates a wide range of volatile compounds based on their boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification and structural information. |
While GC is the dominant technique for volatile compounds, High-Performance Liquid Chromatography (HPLC) can be a valuable tool, particularly for non-volatile derivatives or for preparative-scale purification. For a compound like this compound, which lacks a strong chromophore, detection can be a challenge. thermofisher.com
Research on other monoterpenoids has demonstrated the feasibility of HPLC analysis, often using a reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.gov To enhance detection by UV-Vis, derivatization of the hydroxyl group may be necessary. Alternatively, a universal detector such as a Charged Aerosol Detector (CAD) or a mass spectrometer can be used. thermofisher.com HPLC is particularly advantageous for the enantioseparation of chiral monoterpenoids, offering a higher sample loading capacity compared to chiral GC. researchgate.net
A potential HPLC method for the analysis of this compound is summarized in the table below.
| Parameter | Condition | Rationale |
| Column | C18 or C30 reversed-phase, 4.6 x 150 mm, 5 µm | Good retention and separation of moderately polar organic compounds. |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile:Water | Common mobile phase for reversed-phase chromatography of terpenoids. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale HPLC. |
| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) | Universal detection for compounds lacking a strong chromophore. |
| Injection Volume | 10 µL | Typical injection volume for analytical HPLC. |
For the analysis of highly complex samples, such as essential oils or environmental extracts where this compound might be a minor component, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. researchgate.net In GCxGC, two columns with different stationary phases are coupled, providing an orthogonal separation mechanism. This technique is particularly effective for resolving co-eluting peaks that would overlap in a single-dimension GC analysis. researchgate.net When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC can provide detailed chemical fingerprints of complex volatile mixtures.
Mass Spectrometric Approaches for Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of organic molecules. When coupled with chromatographic separation, it provides both qualitative and quantitative information.
In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the analyte molecules, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the compound, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would lead to the loss of an ethyl or a substituted hexenyl radical.
Dehydration: Loss of a water molecule (18 Da) from the molecular ion, which is common for alcohols.
A predicted EI-MS spectrum for a constitutional isomer, (+/-)-2,4,8-trimethyl-7-nonen-2-ol, is available in the FooDB database and shows a prominent peak that could correspond to the loss of a methyl group and subsequent fragmentation. foodb.ca The mass spectrum of a saturated analogue, 2,6,8-trimethyl-4-nonanol, available in the NIST WebBook, can also provide clues to the fragmentation behavior. nist.gov
The following table presents a hypothetical fragmentation pattern for this compound.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 184 | [C12H24O]+• | Molecular Ion (M+) |
| 169 | [M - CH3]+ | Loss of a methyl group |
| 166 | [M - H2O]+• | Dehydration |
| 155 | [M - C2H5]+ | Alpha-cleavage |
| 125 | [M - C4H9]+ | Cleavage at the branched methyl group |
| 59 | [C3H7O]+ | Alpha-cleavage with charge retention on the oxygen-containing fragment |
Tandem mass spectrometry (MS/MS) is a powerful technique used in metabolomics to identify and quantify metabolites in complex biological samples. thermofisher.comresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. This provides a higher degree of structural information and specificity compared to single-stage MS. thermofisher.com
For metabolomics profiling, an untargeted approach may be used to screen for a wide range of metabolites. researchgate.net If this compound is suspected to be present, a targeted MS/MS method can be developed. This involves selecting the precursor ion of the target compound and monitoring for specific, diagnostic product ions. This approach, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly sensitive and selective, allowing for accurate quantification even at low concentrations in complex biological matrices. thermofisher.com The fragmentation data from MS/MS can also be crucial for distinguishing between isomers, which may have very similar single-stage mass spectra and chromatographic retention times.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a powerful technique utilized to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. For this compound, with a molecular formula of C12H24O, HRMS would be employed to measure the exact mass of its molecular ion.
The theoretical exact mass of this compound can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁶O). This calculated mass provides a benchmark against which the experimentally measured mass is compared. The high resolving power of HRMS instruments, often in the range of tens of thousands, allows for mass measurements with accuracies in the parts-per-million (ppm) range. This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.
For instance, the molecular ion of this compound would be expected to appear at a specific m/z (mass-to-charge ratio) value in the mass spectrum. The deviation of the measured m/z from the calculated exact mass, known as the mass error, is typically very low in HRMS, providing strong evidence for the assigned molecular formula.
| Isotope | Atomic Mass (Da) | Natural Abundance (%) |
|---|---|---|
| ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 |
| ¹H | 1.007825 | 99.9885 |
| ²H | 2.014102 | 0.0115 |
| ¹⁶O | 15.994915 | 99.762 |
| ¹⁷O | 16.999131 | 0.038 |
| ¹⁸O | 17.999160 | 0.200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Characterization
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide a wealth of information. The chemical shift of each proton signal indicates its electronic environment. For instance, the proton attached to the hydroxyl-bearing carbon (C3) would be expected to resonate at a characteristic downfield shift. Protons adjacent to the double bond would also have distinct chemical shifts. The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons, allowing for the establishment of proton-proton connectivity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the this compound molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its attached atoms. For example, the sp² hybridized carbons of the double bond would appear at a lower field (higher ppm) compared to the sp³ hybridized carbons of the alkyl chain. The carbon atom bonded to the hydroxyl group (C3) would also have a characteristic chemical shift.
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH-OH (C3-H) | ~3.5 - 4.5 | ~65 - 75 |
| C=CH (Olefinic H) | ~5.0 - 5.5 | ~120 - 140 |
| CH₃ | ~0.8 - 1.2 | ~10 - 25 |
| CH₂ | ~1.2 - 1.6 | ~20 - 40 |
| CH | ~1.5 - 2.0 | ~25 - 45 |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton spin systems within the molecule. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the spectrum links a proton signal to the signal of the carbon atom it is attached to, enabling the definitive assignment of carbon resonances based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the different spin systems and for identifying the positions of quaternary carbons (carbons with no attached protons).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is invaluable for determining the stereochemistry and conformation of the molecule.
Since this compound contains chiral centers (at positions 3 and 4), it can exist as multiple stereoisomers. Chiral NMR spectroscopy is a key technique for determining the enantiomeric and diastereomeric purity of the compound and for assigning the absolute configuration of its stereocenters.
This is often achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
Chiral Derivatizing Agents: The alcohol functional group in this compound can be reacted with a chiral reagent, such as Mosher's acid, to form diastereomeric esters. These diastereomers will have distinct NMR spectra, with observable differences in the chemical shifts of nearby protons. By analyzing these differences, the absolute configuration of the alcohol center can be determined.
Chiral Solvating Agents: Alternatively, a chiral solvating agent can be added to the NMR sample. The CSA forms transient, weak complexes with the enantiomers of this compound, leading to the formation of diastereomeric solvates. This results in separate signals for the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess.
Through the combined application of these advanced analytical methodologies, a complete and unambiguous structural and stereochemical characterization of this compound can be achieved.
Theoretical and Computational Investigations of 2,4,8 Trimethylnon 7 En 3 Ol
Quantum Chemical Calculations of Molecular Properties
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT) or ab initio approaches like Hartree-Fock and Møller-Plesset perturbation theory, solve approximations of the Schrödinger equation to provide insights into molecular structure, reactivity, and properties. For a molecule like 2,4,8-trimethylnon-7-en-3-ol, these calculations would be crucial in elucidating its fundamental chemical nature.
Electronic Structure and Molecular Orbitals
The electronic structure dictates the chemical reactivity and spectroscopic properties of a molecule. A key aspect of this is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized around the carbon-carbon double bond (π orbital) and the oxygen atom of the hydroxyl group (non-bonding lone pair). The LUMO would likely be an anti-bonding π* orbital associated with the double bond. A smaller HOMO-LUMO gap would suggest higher reactivity. Calculations would also generate electron density maps, showing the distribution of electrons across the molecule and highlighting regions susceptible to electrophilic or nucleophilic attack.
Interactive Table 1: Illustrative Molecular Orbital Properties of this compound
| Property | Illustrative Value (Arbitrary Units) | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ionization potential. |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |
| HOMO-LUMO Gap | 7.7 eV | An indicator of chemical stability; a larger gap suggests lower reactivity. |
| Dipole Moment | 1.8 D | A measure of the overall polarity of the molecule, arising from asymmetrical charge distribution. |
Conformational Analysis and Potential Energy Surfaces
Due to the presence of multiple single bonds, this compound is a highly flexible molecule with numerous possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers (transition states) between them. This is achieved by systematically rotating the bonds and calculating the potential energy at each step, thereby generating a potential energy surface (PES).
Interactive Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer ID | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kJ/mol) | Boltzmann Population (298 K) |
| 1 | 180° (anti) | 0.00 | 65% |
| 2 | 60° (gauche) | 3.50 | 20% |
| 3 | -60° (gauche) | 3.75 | 15% |
Vibrational Spectroscopy Predictions (e.g., IR and Raman)
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. Each vibrational mode involves specific atomic motions, such as stretching, bending, and twisting of chemical bonds. By analyzing the calculated spectrum, one can assign specific peaks to the vibrations of functional groups.
For this compound, the predicted IR spectrum would show characteristic peaks for the O-H stretch of the alcohol group (typically a broad band around 3300-3500 cm⁻¹), C-H stretches of the methyl and methylene (B1212753) groups (around 2850-3000 cm⁻¹), and a C=C stretch for the double bond (around 1640-1680 cm⁻¹). The C-O stretching vibration would appear in the fingerprint region (around 1050-1150 cm⁻¹). Predicted Raman spectra would complement the IR data, often showing strong intensity for the C=C double bond stretch.
Interactive Table 3: Predicted Principal Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity |
| O-H Stretch | Alcohol | 3450 | Strong, Broad |
| C-H Stretch | Alkyl | 2960 - 2870 | Strong |
| C=C Stretch | Alkene | 1665 | Medium |
| C-O Stretch | Alcohol | 1100 | Strong |
Molecular Dynamics Simulations for System Behavior
While quantum chemical calculations examine a single, static molecule (or a small number of them), molecular dynamics (MD) simulations are used to study the time-dependent behavior of a system containing a large number of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. This approach is invaluable for understanding the bulk properties and dynamic processes of a substance.
Solvent Interactions and Solvation Effects
The behavior of this compound in a solution would be significantly influenced by its interactions with solvent molecules. MD simulations can model this by placing one or more solute molecules in a box filled with solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane). The simulations would reveal how the solvent molecules arrange themselves around the solute, a phenomenon known as solvation.
Given its structure, this compound is amphiphilic, having a polar hydroxyl head and a large non-polar hydrocarbon tail. In an aqueous environment, water molecules would be expected to form a structured solvation shell around the hydroxyl group through hydrogen bonding. The non-polar tail would disrupt the hydrogen-bonding network of water, leading to a hydrophobic effect. Analysis of radial distribution functions from the simulation would quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing a detailed picture of the solvation structure.
Dynamics of Intramolecular Motions
MD simulations also provide a powerful tool for exploring the internal flexibility of this compound over time. Unlike the static picture from conformational analysis, MD shows the real-time fluctuations and transitions between different conformations. The simulation trajectory can be analyzed to understand the dynamics of various intramolecular motions, such as the rotation of the terminal isopropyl and other methyl groups, and the bending and twisting of the long nonene chain.
By analyzing the time correlation of atomic motions, one could determine the characteristic timescales for these movements. This information is crucial for understanding how the molecule's shape fluctuates and how this flexibility might influence its interactions with other molecules or its ability to pass through membranes.
Reaction Pathway Modeling and Transition State Analysis
The chemical reactivity of this compound, an unsaturated alcohol, can be comprehensively investigated using computational chemistry methods. These theoretical studies provide deep insights into reaction mechanisms, kinetics, and the formation of potential products, which are often challenging to determine experimentally. Quantum chemical computations, particularly Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surface (PES) of a reaction, identifying stable intermediates, and locating the high-energy transition states that connect them.
Due to its molecular structure, which features a secondary alcohol group and a carbon-carbon double bond, this compound is expected to undergo several types of reactions, including oxidation, hydrogen abstraction, and addition reactions at the double bond. mdpi.com Computational modeling of these pathways allows for a systematic evaluation of their feasibility.
A typical theoretical investigation would involve the following steps:
Reactant and Product Optimization: The three-dimensional geometries of the reactant (this compound) and expected products are optimized to find their lowest energy conformations.
Transition State (TS) Searching: For a given reaction, algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. researchgate.net This is a critical step, as the energy of the TS determines the activation energy of the reaction.
Intrinsic Reaction Coordinate (IRC) Analysis: Once a TS is found, an IRC calculation is performed to confirm that the transition state correctly connects the desired reactants and products on the potential energy surface.
Energy Calculation and Thermodynamic Properties: Single-point energy calculations are often performed using higher-level theory or larger basis sets to refine the energies of the optimized structures. From these calculations, key thermodynamic data such as activation energy (Ea), reaction enthalpy (ΔH), and Gibbs free energy of activation (ΔG‡) can be determined.
For this compound, key modeled reactions would likely include its atmospheric oxidation initiated by hydroxyl (•OH) radicals, a common process for volatile organic compounds. mdpi.com Drawing parallels with studies on other terpene alcohols like nerol, two primary competing pathways would be investigated:
Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from various positions on the molecule, such as the hydroxyl group, the carbon atom bearing the hydroxyl group, or allylic positions. DFT calculations can determine the activation barrier for each possible abstraction site, revealing the most likely initial step. mdpi.com
OH Addition: The •OH radical can add across the C=C double bond, leading to the formation of a radical intermediate. This is often a highly favorable pathway for unsaturated compounds. mdpi.com
The results from such modeling can be summarized to predict the most likely degradation pathways and major products. For instance, a lower activation energy for one pathway over another suggests it will be the dominant reaction mechanism under given conditions.
Interactive Table 1: Illustrative Energy Profile for Hypothetical •OH-Initiated Reactions of this compound (Note: The following data are hypothetical and for illustrative purposes only, based on typical values for similar unsaturated alcohols. Specific experimental or computational data for this compound is not publicly available.)
| Reaction Pathway | Site of Attack | Relative Energy of TS (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) | Favored Pathway |
| H-Abstraction | O–H bond | 1.5 | -25.2 | No |
| H-Abstraction | C3–H bond | 0.8 | -30.1 | Possible |
| H-Abstraction | C6–H (Allylic) | 0.2 | -32.5 | Yes |
| •OH Addition | C7=C8 double bond | -5.8 | -40.7 | Yes |
Structure-Property Relationship (SPR) Derivations
Structure-Property Relationship (SPR) and its quantitative counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies used to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.govnih.gov For a compound like this compound, which is likely to have applications in the fragrance industry, SPR and QSAR models can be invaluable for predicting properties such as odor character, odor intensity, and environmental biodegradability. ajmal.comnih.gov
The development of a QSAR model involves establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property. The process typically includes:
Data Set Compilation: A collection of molecules with known properties (e.g., measured odor intensity) is assembled. This set would ideally include this compound and other structurally similar compounds.
Molecular Descriptor Calculation: For each molecule in the data set, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure. nih.govnih.gov They are generally categorized as:
Constitutional (1D): Molecular weight, atom counts, etc.
Topological (2D): Describing atomic connectivity and branching.
Geometric (3D): Related to the 3D shape of the molecule, such as molecular surface area and volume.
Electronic: Describing the electron distribution, such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO).
Physicochemical: Such as the logarithm of the octanol-water partition coefficient (LogP), which relates to hydrophobicity.
Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a model that links a selection of the most relevant descriptors to the property of interest. researchgate.netphmethods.net The model's predictive power is then rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate set of compounds not used in model training. nih.govnih.gov
Interactive Table 2: Illustrative Molecular Descriptors for a Hypothetical QSAR Model of this compound (Note: Values are calculated or estimated for illustrative purposes to demonstrate the types of descriptors used in SPR/QSAR studies.)
| Descriptor Category | Descriptor Name | Calculated/Estimated Value | Potential Property Correlation |
| Constitutional | Molecular Weight (MW) | 184.32 g/mol | Volatility, Odor Perception wikipedia.org |
| Physicochemical | LogP (Octanol-Water Partition) | ~4.5 | Bioavailability, Skin Permeation, Hydrophobicity nih.gov |
| Geometric | Molecular Surface Area (MSA) | ~220 Ų | Interaction with receptor sites, Transport properties |
| Electronic | Dipole Moment | ~1.7 D | Polarity, Intermolecular interactions stephen-herman.com |
| Topological | Wiener Index | 1653 | Molecular branching, related to boiling point and viscosity |
| Quantum Chemical | HOMO Energy | -9.5 eV | Electron-donating ability, reactivity in oxidation reactions |
Academic Applications and Future Research Directions
Strategic Intermediate in Organic Synthesis
In the field of organic synthesis, the value of a molecule is often determined by its ability to serve as a versatile building block for the construction of more complex structures. 2,4,8-Trimethylnon-7-en-3-ol, with its stereocenter and reactive alkene and alcohol functionalities, is well-positioned to be a strategic intermediate. The hydroxyl group can be readily oxidized to a ketone or converted into a good leaving group for substitution reactions. The double bond allows for a variety of transformations, including epoxidation, dihydroxylation, and carbon-carbon bond formation through cross-coupling reactions. The stereochemistry of the alcohol is particularly significant, as it can direct the stereochemical outcome of subsequent reactions, a crucial aspect in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.
Contributions to Understanding Natural Product Chemistry
Although this compound has not been widely reported as a natural product itself, its structural motifs are present in a variety of terpenoids and other natural products. The synthesis of this compound and its analogs can therefore be instrumental in the total synthesis of more complex natural products. By developing synthetic routes to molecules like this compound, chemists can test and refine new synthetic methodologies. Furthermore, the availability of this compound could aid in the structural elucidation of newly isolated natural products by serving as a reference standard for comparison of spectroscopic data.
Development of Analytical Standards and Reference Materials
The advancement of analytical chemistry relies on the availability of pure, well-characterized reference materials. As a specific, stable chemical entity, this compound has the potential to be synthesized in high purity and used as an analytical standard. This would be particularly valuable in the analysis of complex mixtures, such as essential oils or environmental samples, where the identification and quantification of individual components are critical. Its use as a standard could improve the accuracy and reproducibility of analytical methods like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Exploration in Biocatalysis and Enzymatic Transformations
The field of biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. Chiral alcohols, such as this compound, are excellent substrates for a variety of enzymes. For instance, lipases are commonly used for the kinetic resolution of racemic alcohols, a process that can provide access to both enantiomers of the alcohol in high purity. Oxidoreductases could be employed for the stereoselective oxidation of the alcohol or the reduction of the corresponding ketone. The enzymatic transformation of this compound could lead to the development of green and sustainable methods for the synthesis of valuable chiral building blocks. The study of how enzymes interact with this specific substrate could also provide insights into enzyme mechanisms and substrate scope.
Emerging Research Areas and Interdisciplinary Opportunities
The unique structure of this compound opens doors to several emerging research areas. In materials science, its potential as a monomer for polymerization could be explored, leading to new polymers with unique properties. Its amphiphilic nature, with a polar alcohol head and a nonpolar hydrocarbon tail, suggests possible applications in the formulation of surfactants and emulsifiers. Furthermore, interdisciplinary collaborations between organic chemists, biochemists, and materials scientists could uncover novel applications for this compound, for example, in the development of new drug delivery systems or biocompatible materials. As synthetic methods become more advanced and the demand for novel chemical structures grows, the research landscape for molecules like this compound is poised for expansion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
